molecular formula C11H8ClN5OS B2743042 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole CAS No. 491873-61-1

2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole

Cat. No.: B2743042
CAS No.: 491873-61-1
M. Wt: 293.73
InChI Key: IKHFQGWMPIFEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole is a synthetic heterocyclic compound of significant interest in agricultural and medicinal chemistry research due to its potent antifungal activity. This molecule is a prime example of a 1,3,4-oxadiazole hybrid , a structural motif known to confer a wide range of biological properties. Its primary research value lies in its function as a candidate sterol 14α-demethylase (CYP51) inhibitor . CYP51 is a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity. By targeting this enzyme, the compound disrupts ergosterol production, leading to inhibited fungal growth. The molecular design strategically incorporates the 1,2,4-triazole moiety, a pharmacophore present in established azole antifungal agents, linked via a sulfanyl-methyl bridge to the 1,3,4-oxadiazole core. This specific hybridization is investigated to enhance binding affinity to the CYP51 active site and overcome resistance mechanisms. Current research focuses on evaluating its efficacy against a panel of plant pathogenic and human pathogenic fungi, establishing structure-activity relationships (SAR) to guide the development of more effective antifungal agents with novel scaffolds.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS/c12-8-3-1-7(2-4-8)10-16-15-9(18-10)5-19-11-13-6-14-17-11/h1-4,6H,5H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHFQGWMPIFEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CSC3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of the 4-chlorophenyl group: This step often involves the use of 4-chlorobenzoyl chloride, which reacts with the oxadiazole intermediate.

    Attachment of the 1,2,4-triazole moiety: The triazole ring can be introduced via a nucleophilic substitution reaction, where a triazole thiol reacts with the chloromethyl group on the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound interacts with critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). By inhibiting these enzymes, the compound disrupts key pathways in cancer cell growth .
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent activity against breast cancer cell lines (MCF-7) by inhibiting thymidine phosphorylase .
    • Another research highlighted the synthesis of novel oxadiazole derivatives that exhibited high antiproliferative activity against a range of human cancer cell lines including leukemia and melanoma .

Antimicrobial Properties

Beyond anticancer applications, the compound also shows promise as an antimicrobial agent. Research indicates that oxadiazole derivatives possess activity against various bacterial and fungal strains:

  • Mechanism of Action : The presence of the triazole moiety enhances the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways in pathogens .

Other Therapeutic Applications

The versatility of this compound extends to other therapeutic areas:

  • Anti-inflammatory Activity : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
  • Antidiabetic Effects : Certain modifications to the oxadiazole structure have indicated potential in managing diabetes through mechanisms that enhance insulin sensitivity .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AnticancerInhibition of thymidylate synthase and HDAC
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryModulation of cytokines
AntidiabeticEnhanced insulin sensitivity

Mechanism of Action

The biological activity of 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets. The triazole moiety can bind to enzymes or receptors, inhibiting their activity. The oxadiazole ring enhances the compound’s stability and facilitates its interaction with biological membranes, improving its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

Key Substituents and Conformations :
  • Halogen Substitutions: The 4-chlorophenyl group is a common feature in many bioactive 1,3,4-oxadiazoles. For example, compounds 4 and 5 () differ only by halogen substituents (Cl vs. F/Br), yet exhibit isostructural crystal packing with minor adjustments due to halogen size . The L-shaped molecular conformation observed in 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole () is likely shared by the target compound, influencing binding interactions .
  • Triazole vs. Other Heterocycles :

    • Replacing the triazole-thioether moiety with benzothiazole (as in ) or pyridinyl groups alters antiviral activity, suggesting the triazole enhances specificity for certain targets .
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents Key Feature Reference
Target Compound 1,3,4-Oxadiazole 4-Cl-phenyl, triazole-thioether L-shaped conformation
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 1,3,4-Oxadiazole 4-Cl-phenyl, 4-F-phenyl Anticancer (98.74% GP at 10⁻⁵ M)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 1,3,4-Oxadiazole 4-Cl-phenyl, 4-NO₂-phenyl CNS depressant (52.66% activity)
2-(Methylsulfonyl)-5-[(4-fluorophenyl)sulfonyl)methyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole Methylsulfonyl, 4-F-phenyl-sulfonyl Antibacterial (EC₅₀: 1.98 µg/mL)
Anticancer Activity :
  • Derivatives like 106 and 107 (2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles) showed 98.74% and 95.37% growth inhibition against CNS, breast, and prostate cancers at 10⁻⁵ M . The triazole-thioether group in the target compound may enhance selectivity via improved hydrogen bonding.
Anti-Inflammatory and Analgesic Effects :
  • 2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles demonstrated 59.5–61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) . Electron-withdrawing groups (e.g., NO₂) enhance activity by modulating COX-2 inhibition .
Antimicrobial Activity :
  • The sulfone-containing analog 2-(methylsulfonyl)-5-[(4-fluorophenyl)sulfonyl)methyl]-1,3,4-oxadiazole exhibited potent antibacterial effects (EC₅₀: 0.17 µg/mL against Xanthomonas oryzae), outperforming commercial agents .

Mechanism-Based Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents improve CNS depressant and anti-inflammatory activities by increasing electrophilicity and membrane permeability .
  • Crystal Packing and Bioavailability :

    • Isostructural analogs () with halogen substitutions show similar conformations but divergent solubility profiles. The 4-Cl-phenyl group enhances lipophilicity, aiding blood-brain barrier penetration .

Biological Activity

The compound 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (commonly referred to as the triazole oxadiazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound integrates a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The presence of the chlorophenyl group enhances its biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H10ClN3OS\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{OS}

This structure includes:

  • A chlorophenyl group that may influence the compound's lipophilicity and interaction with biological targets.
  • A triazole ring known for its role in various therapeutic agents.
  • An oxadiazole core that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

1. Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and triazole moieties exhibit notable antimicrobial properties. For instance:

  • Compounds with similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. In one study, derivatives showed IC50 values ranging from 0.63 to 6.28 µM against urease enzymes compared to thiourea (IC50 = 21.25 µM) .
CompoundIC50 (µM)Activity Type
Triazole derivative A2.14 ± 0.003Urease inhibitor
Triazole derivative B0.63 ± 0.001Antibacterial
Thiourea21.25 ± 0.15Reference

2. Antifungal Activity

The compound has also been tested for antifungal properties:

  • One study reported moderate activity against various Candida species, with certain derivatives exhibiting stronger effects than others .

3. Enzyme Inhibition

The triazole moiety is known for its ability to inhibit enzymes such as:

  • Acetylcholinesterase (AChE) : Compounds similar to the target compound have shown potential as AChE inhibitors, which is significant in treating Alzheimer's disease .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities:

  • The synthesized compounds displayed varying degrees of antibacterial activity against standard bacterial strains such as E. coli and S. aureus .

Pharmacological Evaluation

A pharmacological evaluation revealed that derivatives with halogen substitutions on the oxadiazole ring had improved anti-inflammatory and analgesic activities compared to standard drugs like Indomethacin and Acetylsalicylic acid .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • The triazole ring interacts with specific enzymes and receptors, potentially inhibiting their activity.
  • The chlorophenyl group may enhance binding affinity due to increased hydrophobic interactions.

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and substitution. For example, analogous oxadiazole derivatives are synthesized via condensation of hydrazides with carboxylic acids followed by cyclization using reagents like POCl₃ . Optimization involves:

  • Reagent Selection: Use phosphorus oxychloride (POCl₃) for cyclization due to its efficiency in forming oxadiazole rings .
  • Temperature Control: Maintain reflux conditions (~100–120°C) to ensure complete reaction while avoiding decomposition.
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .
  • Yield Monitoring: Track intermediates via TLC and characterize final products using ¹H-NMR and LC-MS to confirm structural integrity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of analytical methods is critical:

  • Elemental Analysis: Verify empirical formula (e.g., C₁₀H₇ClN₄OS) .
  • Spectroscopy:
    • ¹H-NMR: Identify protons on the chlorophenyl ring (δ 7.2–7.8 ppm) and triazole-thioether moiety (δ 4.2–4.5 ppm for SCH₂) .
    • LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 323.2) and detect impurities .
  • Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock to predict binding affinity to target enzymes (e.g., fungal CYP51 or nematode acetylcholine receptors) .
  • In Vitro Assays:
    • Antimicrobial Testing: Follow CLSI guidelines for MIC determination against bacterial/fungal strains .
    • Nematicidal Activity: Evaluate lethality in Caenorhabditis elegans models at concentrations ≤100 µM .
  • ADME Prediction: Tools like SwissADME predict logP (lipophilicity) and bioavailability, guiding further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects: Docking studies assume aqueous environments, but experimental conditions (e.g., DMSO solubility) may alter ligand conformation. Validate with molecular dynamics simulations .
  • Metabolic Stability: Use liver microsome assays to assess compound degradation (e.g., CYP450 metabolism) not accounted for in silico .
  • Off-Target Interactions: Perform kinome-wide profiling to identify unintended targets .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substitution Patterns: Modify the triazole-thioether group (e.g., replace SCH₂ with SO₂CH₂) to enhance stability or bioactivity .
  • Bioisosteric Replacement: Replace the chlorophenyl group with fluorophenyl or bromophenyl moieties to study electronic effects on binding .
  • Pharmacophore Mapping: Use X-ray crystallography (e.g., of protein-ligand complexes) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can ADME/Tox properties be systematically evaluated to prioritize derivatives for in vivo studies?

Methodological Answer:

  • In Vitro Toxicity:
    • Cytotoxicity: MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM preferred) .
    • hERG Inhibition: Patch-clamp assays to rule out cardiac toxicity .
  • Pharmacokinetics:
    • Plasma Stability: Incubate compound in rat plasma (37°C) and quantify degradation via LC-MS/MS .
    • BBB Permeability: Use PAMPA-BBB models to predict CNS activity .

Q. What experimental approaches validate stereochemical and conformational homogeneity in synthesized batches?

Methodological Answer:

  • X-Ray Crystallography: Resolve crystal structures to confirm absolute configuration (e.g., triazole ring planarity) .
  • Vibrational Spectroscopy: Compare experimental IR spectra (e.g., C=N stretches at 1600–1650 cm⁻¹) with DFT-calculated values .
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IG-3 and validate purity (>99% ee) .

Q. How should researchers address discrepancies in bioactivity data across different experimental models?

Methodological Answer:

  • Model Selection: Use standardized nematode (e.g., Meloidogyne incognita) or microbial strains (e.g., Candida albicans ATCC 90028) to ensure reproducibility .
  • Dose-Response Curves: Generate EC₅₀ values across ≥3 independent replicates to assess variability .
  • Meta-Analysis: Compare data with structurally related compounds (e.g., 5-(ethylsulfonyl)-1,3,4-oxadiazoles) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.